![molecular formula C17H18N2O3S B5678113 N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5678113.png)
N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, including compounds similar to N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide, typically involves condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol. This process has been utilized to create a series of compounds that have been explored for their antifungal activity against various fungal species, indicating the method's effectiveness in synthesizing bioactive molecules (Gupta & Wagh, 2006).
Molecular Structure Analysis
The structural elucidation of such compounds is typically achieved through elemental analysis and spectral data, including NMR, IR, and sometimes X-ray crystallography for definitive structural confirmation. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were characterized by NMR, mass, and elemental analysis, confirming the molecular structure of synthesized compounds (Ahmad et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the acetylation and acetoxylation of benzothiazinones, a process related to the chemical modification of the N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide, can lead to different products depending on the reactants and conditions, illustrating the compound's reactivity and potential for chemical modification (Coutts & Pound, 1971).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application and handling. These properties are often inferred from the compound's structure and empirical testing. For example, the determination of acidity constants (pKa) of related compounds provides insights into their chemical behavior in different environments, critical for understanding their solubility and stability (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and the ability to undergo specific reactions, are derived from the compound's functional groups and overall molecular structure. Studies on similar compounds have shown a range of biological activities, suggesting the capacity of N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide to engage in biologically relevant chemical interactions (Zia-ur-Rehman et al., 2009).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-methyl-2-(7-methyl-3-oxo-1,4-benzothiazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-4-14-15(7-12)23-11-17(21)19(14)9-16(20)18(2)8-13-5-6-22-10-13/h3-7,10H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIPREKLDVIASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N(C)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-furylmethyl)-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide |
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